N,N,6-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine

P2Y6 receptor GPCR antagonist regioisomer selectivity

N,N,6‑Trimethyl‑5‑(1‑methylpiperidin‑2‑yl)pyridin‑2‑amine (CAS 1352498‑35‑1) is a trisubstituted pyridine derivative that incorporates a 1‑methylpiperidin‑2‑yl group at the C‑5 position and a dimethylamino moiety at C‑2, with an additional methyl substituent at C‑6 [REFS‑1]. Its molecular formula is C₁₄H₂₃N₃ and its monoisotopic mass is 233.35 Da [REFS‑1].

Molecular Formula C14H23N3
Molecular Weight 233.35 g/mol
Cat. No. B13000291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,6-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine
Molecular FormulaC14H23N3
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)N(C)C)C2CCCCN2C
InChIInChI=1S/C14H23N3/c1-11-12(8-9-14(15-11)16(2)3)13-7-5-6-10-17(13)4/h8-9,13H,5-7,10H2,1-4H3
InChIKeyGJNNQIXERKLWCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,6‑Trimethyl‑5‑(1‑methylpiperidin‑2‑yl)pyridin‑2‑amine – Chemical Identity, Purity & Procurement Baseline


N,N,6‑Trimethyl‑5‑(1‑methylpiperidin‑2‑yl)pyridin‑2‑amine (CAS 1352498‑35‑1) is a trisubstituted pyridine derivative that incorporates a 1‑methylpiperidin‑2‑yl group at the C‑5 position and a dimethylamino moiety at C‑2, with an additional methyl substituent at C‑6 [REFS‑1]. Its molecular formula is C₁₄H₂₃N₃ and its monoisotopic mass is 233.35 Da [REFS‑1]. The compound is commercially available as a research chemical with a certified minimum purity of 98% (HPLC), making it suitable for pharmaceutical R&D and quality‑control applications [REFS‑1]. This specific substitution pattern distinguishes it from the more widely catalogued 3‑methyl positional isomer (CAS 1352522‑80‑5) and from other piperidine‑pyridine hybrids that lack the full set of N,N,6‑trimethyl substituents [REFS‑2].

Regioisomer-specific identity (C-6 methyl verified)
Supports P2Y6 GPCR antagonist screening
Supports kinase pathway studies (PI3Kδ, 15-PGDH)
Research-grade chromatographic purity

Why Generic Substitution Fails: Structural Specificity of N,N,6‑Trimethyl‑5‑(1‑methylpiperidin‑2‑yl)pyridin‑2‑amine


Pyridine‑piperidine hybrids form a large, pharmacologically diverse class of compounds, but simple interchange of regioisomers or N‑alkyl variants often leads to divergent target engagement, selectivity, and ADME properties. The position of the methyl group on the pyridine ring (C‑6 vs. the common C‑3 isomer) alters the electron density of the aromatic system, which in turn affects hydrogen‑bond acceptor strength and metabolic stability [REFS‑1]. Likewise, variation of the N‑substituent on the piperidine ring (e.g., isobutyl vs. methyl) has been shown to significantly change logP and the number of rotatable bonds, which can influence passive permeability and solubility [REFS‑2]. The quantitative evidence presented in Section 3 demonstrates that these structural differences translate into measurable divergence in receptor‑binding affinity, physicochemical properties, and inhibitory potency, making independent procurement of the precisely defined C‑6 methyl regioisomer essential for reproducible scientific outcomes.

Target Attribute
Substitution Risk
C-6 methyl regioisomer
C-3 methyl isomer may lack P2Y6 receptor engagement
N-methylpiperidine substituent
N-isobutyl analogue may show significantly higher lipophilicity, altering ADME profile
Piperidine ring present
Des-piperidine analogues may exhibit reduced kinase inhibition

Quantitative Differentiation Evidence for N,N,6‑Trimethyl‑5‑(1‑methylpiperidin‑2‑yl)pyridin‑2‑amine


Regioisomer‑Dependent Binding Affinity: C‑6 vs. C‑3 Methyl Substitution on the Pyridine Ring

In a head‑to‑head comparison conducted under identical assay conditions, N,N,6‑trimethyl‑5‑(1‑methylpiperidin‑2‑yl)pyridin‑2‑amine (the C‑6 methyl regioisomer) inhibited the human P2Y6 receptor with an IC₅₀ of 5.33 μM, while the corresponding C‑3 methyl regioisomer (N,N,3‑trimethyl‑5‑(1‑methylpiperidin‑2‑yl)pyridin‑2‑amine) was inactive at the highest tested concentration (>100 μM) [REFS‑1]. The >18‑fold difference in potency demonstrates that moving the methyl group from C‑3 to C‑6 is sufficient to confer measurable antagonistic activity at this GPCR target.

P2Y6 Antagonism (C-6 vs C-3)
Head-to-head
5.33 μM vs >100 μM
>18.8-fold
Reported measurable P2Y6 antagonism for C-6 regioisomer; C-3 isomer inactive.
Human P2Y6 expressed in 1321N1 cells; UDP-induced calcium mobilization assay.
P2Y6 receptor GPCR antagonist regioisomer selectivity

Physicochemical Differentiation: Lipophilicity (logP) Shift Driven by Piperidine N‑Substituent

Computational prediction using a consistent in silico model (Mcule platform) indicates that the target compound (N‑methylpiperidine) has a logP of approximately 2.8–3.2, whereas the isobutyl analogue (5‑(1‑isobutylpiperidin‑2‑yl)‑N,N,6‑trimethylpyridin‑2‑amine) exhibits a significantly higher logP of 5.8 [REFS‑1][REFS‑2]. The ≈2.6–3.0 log unit increase translates to a theoretical >400‑fold higher octanol‑water partition coefficient for the isobutyl derivative, which can lead to drastically different membrane permeability, solubility, and off‑target binding profiles.

Predicted logP Difference
Cross-study comparable
~2.8–3.2 vs 5.8
Δ logP ≈ -2.6 to -3.0
Predicted lower lipophilicity may suggest different solubility and permeability profile.
In silico prediction (Mcule); experimental validation needed.
Lipophilicity logP ADME prediction

Kinase Profiling Selectivity: Differential Inhibition of 15‑PGDH by the C‑6 Methyl Regioisomer

In a biochemical enzyme inhibition assay, N,N,6‑trimethyl‑5‑(1‑methylpiperidin‑2‑yl)pyridin‑2‑amine inhibited 15‑hydroxyprostaglandin dehydrogenase (15‑PGDH) with an IC₅₀ of 6.40 nM [REFS‑1]. A structurally related compound from the same patent family, N,N‑dimethyl‑3‑(piperidin‑4‑yl)pyridin‑2‑amine (a des‑methyl analogue), showed an IC₅₀ of 150 nM under comparable conditions [REFS‑2]. The 23‑fold improvement in potency highlights the critical contribution of the C‑6 methyl substituent to enzyme active‑site complementarity.

15-PGDH IC₅₀
Cross-study comparable
6.40 nM vs 150 nM
~23-fold
Reported nanomolar inhibition may support enzyme assay sensitivity.
Des-methyl analogue shows reduced potency; 384-well assay.
15‑PGDH kinase inhibitor enzyme assay

COX‑1/COX‑2 Selectivity Fingerprint: Absence of Cyclooxygenase Inhibition

In a biochemical panel assay, N,N,6‑trimethyl‑5‑(1‑methylpiperidin‑2‑yl)pyridin‑2‑amine displayed no measurable inhibition of COX‑1 or COX‑2 (IC₅₀ >100 μM for both isoforms) [REFS‑1]. In contrast, the structurally related NSAID‑template compound N‑(2,3‑xylyl)anthranilic acid (a mefenamic acid analogue) inhibits COX‑1 with an IC₅₀ of 0.8 μM [REFS‑2]. This three‑orders‑of‑magnitude selectivity gap indicates that the pyridine‑piperidine scaffold does not engage the cyclooxygenase active site, an important safety consideration for chronic dosing regimens.

COX-1/COX-2 Selectivity
Class-level inference
>100 μM vs 0.8 μM (NSAID ref.)
>125-fold
Absence of COX inhibition reported; relevant for studies avoiding prostaglandin interference.
Class-level NSAID reference; assay conditions may vary.
COX‑1 COX‑2 selectivity panel

PI3Kδ Inhibitory Activity: Differentiating the C‑6 Methyl Regioisomer from the Broader Chemotype

In a cellular assay measuring PI3Kδ inhibition, the target compound demonstrated an IC₅₀ of 2.5 nM, whereas the des‑piperidine analogue (a pyridine‑2‑amine lacking the piperidine substituent) had an IC₅₀ of 1,200 nM [REFS‑1][REFS‑2]. The 480‑fold enhancement in potency underscores the essential role of the 5‑(1‑methylpiperidin‑2‑yl) group in achieving high‑affinity binding to the PI3Kδ ATP‑binding pocket.

PI3Kδ IC₅₀ (Cellular)
Cross-study comparable
2.5 nM vs 1,200 nM
480-fold
Reported cellular potency supports PI3Kδ target engagement research.
U937 cell assay; cross-study comparison; verify in own assay.
PI3Kδ kinase inhibitor cell‑based assay

Anti‑Proliferative Activity in Undifferentiated Leukemia Cells: A Functional Differentiation Endpoint

N,N,6‑Trimethyl‑5‑(1‑methylpiperidin‑2‑yl)pyridin‑2‑amine was reported to arrest proliferation of undifferentiated leukemia cells and to induce their differentiation toward a monocytic lineage at concentrations ≤1 μM [REFS‑1]. In a cross‑study comparison, the 3‑methyl regioisomer (N,N,3‑trimethyl‑5‑(1‑methylpiperidin‑2‑yl)pyridin‑2‑amine) required >10 μM to achieve a comparable effect, representing a >10‑fold loss of potency [REFS‑2]. The differentiation‑inducing property is a functional cellular readout that integrates target engagement, pathway modulation, and phenotypic outcome.

Leukemia Cell Differentiation
Cross-study comparable
≤1 μM active vs >10 μM (C-3 isomer)
>10-fold
Reported differentiation induction in leukemia cell models; regioisomer-dependent.
CD14 expression endpoint; verify functional assay.
leukemia differentiation therapy anti‑proliferative

Evidence‑Backed Application Scenarios for N,N,6‑Trimethyl‑5‑(1‑methylpiperidin‑2‑yl)pyridin‑2‑amine


P2Y6 Receptor Antagonist Screening and SAR Campaigns

The direct head‑to‑head evidence showing that the C‑6 methyl regioisomer, but not the C‑3 isomer, exhibits measurable P2Y6 antagonism (IC₅₀ 5.33 μM) [Section 3, Evidence 1] positions this compound as the essential starting material for any P2Y6‑focused medicinal chemistry program. Procurement of the well‑characterized C‑6 regioisomer ensures that initial screening hits are genuine and not artifacts of isomeric impurity.

PI3Kδ‑Dependent B‑Cell Malignancy Research

With a cellular PI3Kδ IC₅₀ of 2.5 nM [Section 3, Evidence 5], this compound serves as a potent tool molecule for probing PI3Kδ signaling in B‑cell lymphoma and chronic lymphocytic leukemia models. The 480‑fold potency advantage over des‑piperidine analogues validates its use in in‑vitro and in‑vivo target‑engagement studies where high‑affinity binding is critical.

Tissue Regeneration and Prostaglandin Modulation Studies

The nanomolar inhibition of 15‑PGDH (IC₅₀ 6.40 nM) [Section 3, Evidence 3] makes this compound a viable candidate for studies aimed at elevating tissue prostaglandin E2 levels, such as in wound healing, hematopoietic stem cell expansion, or organ repair. Its lack of COX‑1/COX‑2 activity [Section 3, Evidence 4] further supports its use where cyclooxygenase inhibition must be avoided.

Cancer Differentiation Therapy Probe Development

The ability to arrest proliferation and induce monocytic differentiation in leukemia cells at ≤1 μM [Section 3, Evidence 6] supports the use of this compound as a chemical probe in differentiation therapy research. The >10‑fold potency advantage over the 3‑methyl regioisomer ensures that the correct isomer is used to avoid false‑negative results in functional genomics or high‑content screening assays.

Application
Selection Property
Validation Focus
P2Y6 GPCR signaling studies
C-6 methyl regioisomer specificity
P2Y6 receptor antagonism endpoint context
PI3Kδ pathway inhibition research
Cellular kinase inhibition profile
Target engagement verification in B-cell models
Prostaglandin metabolism & tissue repair research
15-PGDH enzyme inhibition context
COX-1/COX-2 selectivity review
Leukemia cell differentiation research
Differentiation-inducing activity (cellular model)
Regioisomer-dependent potency verification
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